molecular formula C16H18N2O2S B2630169 N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide CAS No. 2034524-00-8

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide

Cat. No.: B2630169
CAS No.: 2034524-00-8
M. Wt: 302.39
InChI Key: RUTIUNHXIDQSJB-UHFFFAOYSA-N
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Description

N-(4-(3-methoxyazetidin-1-yl)phenyl)-5-methylthiophene-2-carboxamide is a useful research compound. Its molecular formula is C16H18N2O2S and its molecular weight is 302.39. The purity is usually 95%.
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Scientific Research Applications

Pharmacological Potential

The compound, belonging to the class of 3-phenyl-5-isothiazole carboxamides, exhibits potent allosteric antagonism of mGluR1 with significant selectivity relative to mGluR5. Such compounds, including a related structure (1R,2R)-N-(3-(4-methoxyphenyl)-4-methylisothiazol-5-yl)-2-methylcyclopropanecarboxamide, demonstrate promising pharmacokinetic properties and potential therapeutic effects, as evidenced by robust activity in pain models correlating with CNS receptor occupancy (Fisher et al., 2012).

Antimicrobial Activities

Compounds with structural similarities have been synthesized and evaluated for their antimicrobial activities. This includes a series of N-{5-[(2-chlorophenyl)methylene]-2-(4-hydroxyphenyl)-4-oxo(1,3-thiazolidin-3-yl)}{4-[2-(4-methylphenyl)-4-oxo(3-hydroquinazolin-3-yl)]phenyl}carboxamides, which have been screened for in vitro antibacterial and antifungal activities against various bacterial and fungal strains (Desai, Dodiya & Shihora, 2011).

Potential CNS Active Agents

N-[3-chloro-2-(substituted aromatic)-4-oxoazetidin-1-yl]pyridine-4-carboxamides have been synthesized and pharmacologically evaluated, showcasing antidepressant and nootropic activities. The 2-azetidinone skeleton of these compounds suggests potential as CNS active agents for further therapeutic exploration (Thomas et al., 2016).

Properties

IUPAC Name

N-[4-(3-methoxyazetidin-1-yl)phenyl]-5-methylthiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O2S/c1-11-3-8-15(21-11)16(19)17-12-4-6-13(7-5-12)18-9-14(10-18)20-2/h3-8,14H,9-10H2,1-2H3,(H,17,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUTIUNHXIDQSJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(S1)C(=O)NC2=CC=C(C=C2)N3CC(C3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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